2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
Overview
Description
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, also known as TMPP, is a heterocyclic compound containing an aromatic ring and a pyridine ring. It is a synthetic compound that has been used in a variety of scientific research applications, including drug design, drug synthesis, and biochemistry. TMPP has a wide variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
Molecular Structure Analysis
This compound can be used in the analysis of molecular structures. It has been synthesized and its single crystals grown from hexane and petroleum ether . The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
Quantum-Chemical Calculations
The compound can be used in quantum-chemical calculations. Its molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
Organic Synthesis
It is an important intermediate in organic synthesis . Due to its high stability, low toxicity, and high reactivity in various transformation processes, it has a wide range of applications .
Drug Development
Boric acid compounds, such as this one, are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and can also be used to treat anticancer drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Borylation
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration
It can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
properties
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-6-5-9-13(14)15-11-7-8-12-19-15/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOVXXHEUULZCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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